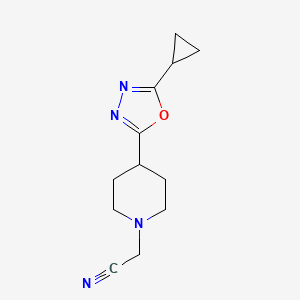

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile

Description

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a cyclopropyl group. The acetonitrile side chain introduces a nitrile functional group, which may enhance reactivity or serve as a pharmacophore in medicinal chemistry applications.

Propriétés

IUPAC Name |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c13-5-8-16-6-3-10(4-7-16)12-15-14-11(17-12)9-1-2-9/h9-10H,1-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXHXVONWHPFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, cyclopropylcarboxylic acid can react with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with a suitable reagent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring.

-

Piperidine Derivative Synthesis: : The piperidine ring can be introduced through the reaction of piperidine with an appropriate acylating agent. For example, piperidine can react with 2-bromoacetonitrile to form 1-(2-cyanoethyl)piperidine.

-

Coupling Reaction: : The final step involves coupling the oxadiazole derivative with the piperidine derivative. This can be achieved through nucleophilic substitution reactions where the oxadiazole derivative reacts with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, which can be oxidized to form cyclopropyl ketones or carboxylic acids.

-

Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

-

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced with various alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: N-alkyl or N-aryl piperidine derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities:

Anticancer Activity

- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, they target pathways involved in tumor growth and metastasis.

- Case Studies :

- A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxic effects against several cancer cell lines, including breast (MCF7), liver (HEPG2), and colon (SW1116) cancers. For instance, one derivative showed an IC50 value of 1.18 µM against HEPG2 cells .

- Another research highlighted the efficacy of oxadiazole derivatives in inhibiting telomerase activity in gastric cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

Compounds derived from the 1,3,4-oxadiazole framework have also been evaluated for their antimicrobial properties:

- They exhibit activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Antiparasitic Activity

Recent studies have identified oxadiazole derivatives with activity against Plasmodium falciparum, the causative agent of malaria:

- Certain synthesized compounds demonstrated potent activity with IC50 values below 40 nM against both drug-sensitive and multi-drug resistant strains . This positions them as promising candidates for malaria treatment.

Structure-Activity Relationship (SAR)

The effectiveness of 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile can be attributed to specific structural features:

- The presence of electron-donating groups on the oxadiazole ring enhances binding affinity to biological targets.

- Modifications on the piperidine ring can influence pharmacological properties such as solubility and bioavailability.

Mécanisme D'action

The mechanism of action of 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile would depend on its specific biological target. Generally, oxadiazole-containing compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The piperidine moiety may enhance binding affinity to certain biological targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing piperidine, oxadiazole/thiadiazole, or nitrile groups. A representative example is 1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)piperidine (), synthesized via nucleophilic substitution in acetonitrile with a 26.5% yield after recrystallization .

Functional Group Impact

1,3,4-Oxadiazole vs. Thiadiazoles often exhibit higher metabolic stability due to sulfur’s resistance to oxidation, whereas oxadiazoles may be more reactive .

Substituent Effects: The cyclopropyl group in the target compound introduces steric constraints and enhances lipophilicity, which could improve membrane permeability. The acetonitrile side chain in the target compound provides a nitrile group, which is increasingly utilized in covalent inhibitor design (e.g., kinase inhibitors). The sulfonyl group in the analog may act as a hydrogen-bond acceptor or improve solubility .

Limitations and Contradictions

- Data Gaps : PubChem’s incomplete entry for the target compound restricts detailed comparisons. For example, solubility, melting point, and biological activity data are absent .

- Structural Trade-offs : The thiadiazole-based analog’s sulfonyl group improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s nitrile group.

Activité Biologique

The compound 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile typically involves multi-step organic reactions including cyclization processes. The oxadiazole moiety is often formed through reactions involving amidoximes and carboxylic acids under dehydrating conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : Compounds similar to 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (leukemia), and others with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 pathway |

| 5b | U937 | 2.41 | Cell cycle arrest at G0-G1 phase |

The mechanism underlying the biological activity of this compound involves:

- Enzyme Interaction : The oxadiazole ring interacts with various enzymes and receptors, potentially inhibiting their activity.

- Signaling Pathway Modulation : The compound may modulate important cellular signaling pathways that lead to apoptosis in cancer cells.

Study on Oxadiazole Derivatives

A comprehensive study on oxadiazole derivatives demonstrated that compounds with similar structures exhibited:

- Enhanced cytotoxicity against leukemia and breast cancer cell lines compared to standard treatments like doxorubicin.

- Flow cytometry assays indicated that these compounds induced apoptosis in a dose-dependent manner .

Recent Advances in Drug Discovery

Research has focused on modifying the oxadiazole structure to improve biological activity and selectivity against cancer cells. Molecular docking studies suggest strong interactions between these compounds and target proteins involved in cell proliferation .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound’s synthesis typically involves cyclization reactions to form the 1,3,4-oxadiazole ring, followed by piperidine functionalization. For example, oxadiazole derivatives are often synthesized via cyclization of hydrazide intermediates with carbon disulfide or cyanogen bromide under reflux conditions . Key steps include:

- Cyclopropane incorporation : Use cyclopropylcarboxylic acid derivatives as starting materials.

- Purification : Recrystallization from methanol or ethanol is critical to remove unreacted intermediates .

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of hydrazide to cyclizing agent) .

Q. How should researchers handle safety protocols for this compound during laboratory synthesis?

- Methodological Answer :

- Protective measures : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential acetonitrile vapor release .

- First aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

- Waste disposal : Neutralize acidic/byproduct residues with aqueous NaOH before disposal .

Advanced Research Questions

Q. What spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Spectral analysis :

- NMR : Use - and -NMR to confirm the piperidine ring (δ 2.5–3.5 ppm for CH groups) and oxadiazole protons (δ 8.0–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 288.2) .

- Computational modeling : Density Functional Theory (DFT) calculations to predict electron distribution in the oxadiazole ring, which influences reactivity .

Q. How can researchers design experiments to evaluate the compound’s antibacterial activity while addressing contradictory data across studies?

- Methodological Answer :

- Assay design : Use agar dilution or broth microdilution methods with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Data contradiction resolution :

- Standardize inoculum size (e.g., 0.5 McFarland standard).

- Replicate experiments : Use ≥3 biological replicates to assess variability.

- Check impurities : HPLC purity >95% reduces false negatives .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Degradation studies :

- Hydrolytic stability : Incubate at pH 4, 7, and 9 (37°C) and monitor degradation via HPLC .

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; quantify by LC-MS .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC calculations) .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity be investigated?

- Methodological Answer :

- Re-examine structural analogs : Compare with 5-substituted-1,3,4-oxadiazole derivatives (e.g., pyridine-containing analogs show enhanced activity due to π-π stacking ).

- Assay conditions : Variations in microbial growth media (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar) significantly affect MIC values .

Advanced Methodological Design

Q. What strategies can be employed to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.